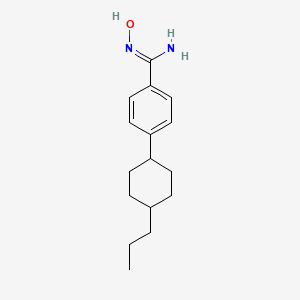
N'-hydroxy-4-(4-propylcyclohexyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE is a chemical compound with a complex structure that includes a benzene ring, a cyclohexyl group, and an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE typically involves the condensation of a benzoic acid derivative with an amine in the presence of a catalyst. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and amidine derivatives, such as:
Uniqueness
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE is unique due to its specific structural features, including the propylcyclohexyl group and the hydroxylated amidine functionality
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N'-hydroxy-4-(4-propylcyclohexyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H24N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h8-13,19H,2-7H2,1H3,(H2,17,18) |
InChI Key |
HEASJCRVYKCKOY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=NO)N |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


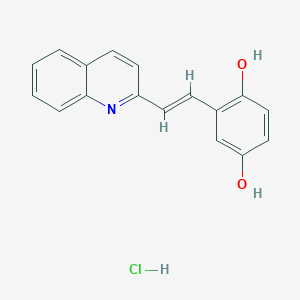
![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
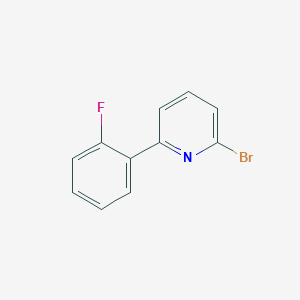
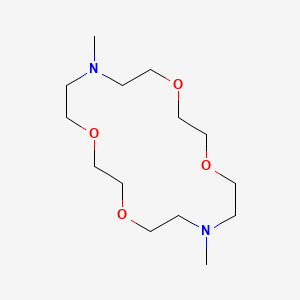
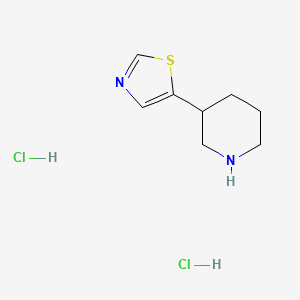
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
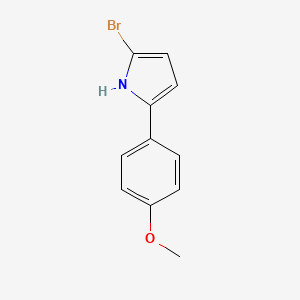
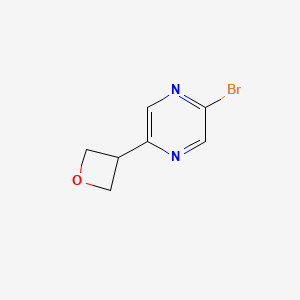
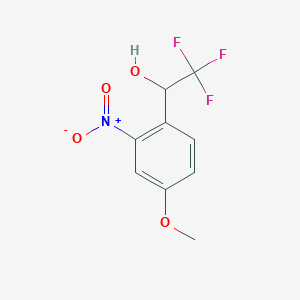
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
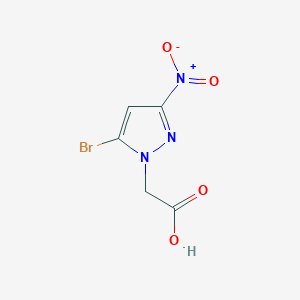
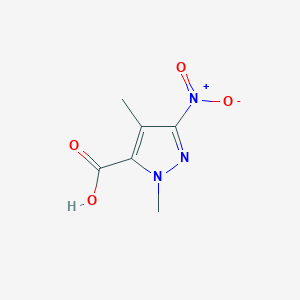
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
